molecular formula C21H18FN5O2S B2592046 N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-92-8

N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2592046
CAS RN: 895790-92-8
M. Wt: 423.47
InChI Key: ZODIBJAROFVSJO-UHFFFAOYSA-N
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Description

Triazoles and thiazoles are classes of heterocyclic compounds that have been studied extensively due to their significant biological and pharmacological properties . They are present in many medicinal compounds and have various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Thiazole is a similar five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The specific molecular structure of “N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” would require more specific information.

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural characterization of complex molecules that integrate elements like fluorophenyl, thiazolo[3,2-b][1,2,4]triazole, and other heterocyclic components. For example, studies on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, revealing antimicrobial, anti-lipase, and antiurease activities for some synthesized compounds (Başoğlu et al., 2013). Similarly, the synthesis and structural determination of structural analogs using synchrotron X-ray powder diffraction have been reported, highlighting the importance of accurate structural characterization in understanding the properties and potential applications of such compounds (Gündoğdu et al., 2017).

Biological Activities

Several studies have synthesized and evaluated the biological activities of complex molecules, with a focus on antimicrobial, anticancer, and anti-inflammatory activities. The design and synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives substituted with flurbiprofen showed promising in-vivo anti-inflammatory and analgesic activities, offering potential as safer alternatives to existing therapies (Doğdaş et al., 2007). Novel fluorine-containing compounds with potential antimicrobial agents have also been developed, underscoring the versatility of incorporating fluorine into molecular designs for enhanced biological activity (Desai et al., 2013).

Future Directions

Triazole and thiazole derivatives continue to be an active area of research due to their significant biological and pharmacological properties . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new derivatives with improved activity and safety profiles.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-4-2-3-5-17(13)18-25-21-27(26-18)16(12-30-21)10-11-23-19(28)20(29)24-15-8-6-14(22)7-9-15/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODIBJAROFVSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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